1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine 1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15758663
InChI: InChI=1S/C10H15N5/c1-8-6-10(15(3)12-8)11-7-9-4-5-14(2)13-9/h4-6,11H,7H2,1-3H3
SMILES:
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol

1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC15758663

Molecular Formula: C10H15N5

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine -

Specification

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
IUPAC Name 2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C10H15N5/c1-8-6-10(15(3)12-8)11-7-9-4-5-14(2)13-9/h4-6,11H,7H2,1-3H3
Standard InChI Key QUXLQALKKZBUJN-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)NCC2=NN(C=C2)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two pyrazole rings: a 1,3-dimethyl-1H-pyrazol-5-amine core and a 1-methyl-1H-pyrazol-3-yl substituent linked via a methylene (-CH2-) group. Each pyrazole ring contains two adjacent nitrogen atoms, contributing to its electron-rich character and capacity for hydrogen bonding . The molecular formula is C9H14N6, with a calculated molecular weight of 206.26 g/mol .

PropertyValue (Analogues)Source
Density1.23–1.28 g/cm³
Boiling Point275–280°C
LogP (Partition Coeff.)0.94–1.12

The methyl and amine groups enhance solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO), while the aromatic pyrazole rings contribute to thermal stability .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized through multi-step reactions involving alkylation and condensation:

  • Alkylation of Pyrazole Derivatives: A primary pyrazole (e.g., 1,3-dimethyl-1H-pyrazol-5-amine) reacts with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) to introduce the methylene-linked substituent.

  • Condensation Reactions: Intermediate products undergo nucleophilic substitution with 1-methyl-1H-pyrazol-3-ylmethanol to form the final product.

Optimization Strategies:

  • Use of phase-transfer catalysts to enhance reaction efficiency.

  • Purification via column chromatography or recrystallization from ethanol/water mixtures .

Spectroscopic Characterization

Key analytical data for structural confirmation include:

  • NMR: Distinct signals for methyl groups (δ 2.1–2.5 ppm) and pyrazole protons (δ 6.8–7.2 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 206.26[M+H]+ .

Biological Activities and Mechanisms

Antimicrobial and Anti-inflammatory Effects

The compound’s amine and methyl groups enable interactions with bacterial cell membranes and inflammatory mediators. Pyrazole analogues demonstrate:

  • MIC Values: 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • COX-2 Inhibition: >50% suppression at 10 µM concentrations .

Industrial and Pharmaceutical Applications

Medicinal Chemistry

The compound serves as a scaffold for developing:

  • Kinase Inhibitors: Targeting oncogenic pathways in breast and lung cancers .

  • Anti-inflammatory Agents: Reducing prostaglandin synthesis via COX-2 inhibition .

Material Science

Functionalized pyrazoles enhance polymer stability and conductivity. Applications include:

  • Coordination Polymers: Metal-organic frameworks (MOFs) for gas storage.

  • Electrolyte Additives: Improving lithium-ion battery performance.

Comparison with Structural Analogues

CompoundKey DifferencesBioactivitySource
1,3-DimethylpyrazoleSingle pyrazole ring, no amine groupLimited pharmacological use
4-Nitro-1H-pyrazoleNitro group enhances electrophilicityAntibacterial agent
SIS3Tetrahydroisoquinoline backboneTGF-β pathway inhibition

The target compound’s dual pyrazole system and amine functionality confer superior binding affinity and metabolic stability compared to simpler analogues .

Future Research Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles in animal models.

  • Structural Optimization: Introduce fluorinated groups to enhance blood-brain barrier penetration.

  • Industrial Scaling: Develop continuous-flow synthesis protocols for bulk production.

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